Phorbol-12,13-dibenzoate

Protein Kinase C Enzymatic Assay Signal Transduction

Researchers requiring graded PKC activation without the saturation of PMA rely on Phorbol-12,13-dibenzoate. Its intermediate potency (ED50 26 nM) and submaximal TNF-α induction (22% of PMA) enable precise dissection of signaling pathways. - Quantifiable, reproducible partial agonism for structure-activity studies - Weak tumor promoter profile suitable for genetic modifier screening - Supplied with rigorous analytical characterization for experimental consistency

Molecular Formula C34H36O8
Molecular Weight 572.6 g/mol
CAS No. 25405-85-0
Cat. No. B1209172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhorbol-12,13-dibenzoate
CAS25405-85-0
Synonymsphorbol-12,13-dibenzoate
Molecular FormulaC34H36O8
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESCC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
InChIInChI=1S/C34H36O8/c1-19-15-25-32(39,27(19)36)17-21(18-35)16-24-26-31(3,4)34(26,42-30(38)23-13-9-6-10-14-23)28(20(2)33(24,25)40)41-29(37)22-11-7-5-8-12-22/h5-16,20,24-26,28,35,39-40H,17-18H2,1-4H3/t20-,24+,25-,26-,28-,32-,33-,34-/m1/s1
InChIKeyFQHYQCXMFZHLAE-PNEATKGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phorbol-12,13-dibenzoate: PKC Activator & Tumor Promoter


Phorbol-12,13-dibenzoate (PDB) is a synthetic phorbol diester that functions as a potent activator of protein kinase C (PKC), a central signaling kinase involved in diverse cellular processes including proliferation, differentiation, and apoptosis [1]. As a structural analog of the prototypical tumor promoter phorbol-12-myristate-13-acetate (PMA), PDB exhibits quantifiable, yet distinctly graded, biological activities across multiple assay systems, making it a valuable tool for investigating structure-activity relationships and dissecting PKC-dependent signaling pathways [2].

Pathway probe PKC activator with intermediate potency, suitable for graded signaling studies
SAR reference Phorbol diester enabling side-chain contribution mapping
Model system Tumor-promotion and cell adhesion assay contexts with strain-dependent activity

Why PDB Cannot Be Substituted


Phorbol esters are not functionally interchangeable. Even closely related congeners sharing the same diterpene core can elicit profoundly different biological outcomes due to variations in their ester side chains, which influence binding affinity for PKC isoforms, subcellular translocation patterns, and downstream signaling efficacy [1]. For instance, while many phorbol esters activate PKC and inhibit cell growth, they diverge sharply in their ability to induce cytokine secretion, promote cell adhesion, or act as tumor promoters, with PDB often exhibiting an intermediate or attenuated potency relative to the more hydrophobic PMA [2][3]. This heterogeneity necessitates compound-specific validation; generic substitution risks introducing confounding variables, undermining experimental reproducibility, and yielding misleading structure-activity conclusions [1].

Side chain Ester group differences shift PKC isoform activation profiles and downstream signaling efficacy, even among close congeners.
Functional outcome PDB shows submaximal TNF-α induction (partial agonist) versus PMA; swapping may mask or exaggerate regulatory mechanisms.
Strain context Tumor-promotion activity is strain-dependent; universal promoters like PMA may not replicate the host-specific effects observed with PDB.

PDB: Quantitative Head-to-Head Evidence


PKC Catalytic Activation Potency

In a direct comparative enzymatic assay using swine luteal cytosol, the half-maximally effective concentration (ED50) for PKC catalytic activation was determined for a series of phorbol esters. Phorbol-12,13-dibenzoate (PDBe) had an ED50 of 26 nM, which is 2.4-fold less potent than PMA (ED50 11 nM) but 1.3-fold more potent than phorbol-12,13-dibutyrate (PDBu; ED50 33 nM) [1].

PKC Activation (ED50)
Head-to-head
ED50 = 26 nM (2.4× less than PMA; 1.3× more than PDBu)
Supports intermediate PKC engagement for graded pathway studies
Histone phosphorylation assay; swine luteal cytosol
Protein Kinase C Enzymatic Assay Signal Transduction

PKC Receptor Binding Affinity

In a competitive binding assay using [3H]phorbol-12,13-dibutyrate ([3H]PDBu) as a radioligand in swine luteal cytosol, the ID50 for displacing [3H]PDBu binding was 8 nM for phorbol-12,13-dibenzoate (PDBe). This compares to an ID50 of 3 nM for PMA (2.7-fold lower) and 16 nM for PDBu (2-fold higher) [1]. The rank order of binding ID50s closely mirrored that of catalytic ED50s.

PKC Binding (ID50)
Head-to-head
ID50 = 8 nM (2.7× lower affinity than PMA; 2× higher than PDBu)
Graded binding rank order aligns with catalytic potency
[3H]PDBu displacement in luteal cytosol
Receptor Binding Competitive Binding Assay Protein Kinase C

TNF-α Secretion in LNCaP Cells

In LNCaP human prostate cancer cells, PMA potently induces TNF-α secretion. In a direct comparative study, phorbol-12,13-dibenzoate (PDB) induced TNF-α secretion at only 22% of the maximal response achieved by PMA. Phorbol-12,13-didecanoate induced a somewhat greater response (40%), while sapintoxin D exhibited a biphasic response (56-59% at 10-30 nM, dropping to 5-8% at 3-10 µM) [1]. This demonstrates that PDB acts as a partial agonist for this specific functional endpoint.

TNF-α Induction (LNCaP)
Head-to-head
22% of maximal PMA response
Partial agonist; enables submaximal cytokine pathway dissection
LNCaP prostate cancer cells; context-dependent
Cytokine Secretion TNF-alpha Prostate Cancer

Tumor Promotion in Mouse Skin: Strain-Dependent Activity

A classic in vivo two-stage carcinogenesis study in mice revealed that the tumor-promoting potency of phorbol esters is highly compound- and strain-dependent. While PMA (12-O-tetradecanoyl-phorbol-13-acetate) and phorbol-12,13-didecanoate were potent promoters in both standard Charles River CD1 mice and skin tumor-susceptible mice, phorbol-12,13-dibenzoate (PDB) was classified as 'only weakly active or inactive' in Charles River mice but retained promoting activity in the susceptible strain [1]. This contrasts with the completely inactive parent compound, phorbol.

Tumor Promotion (Mouse Skin)
Cross-study comparable
Weak/inactive in CD1 mice; active in susceptible strain
Strain-dependent response; useful for genetic susceptibility models
Two-stage carcinogenesis; context-dependent
Tumor Promotion Carcinogenesis In Vivo Pharmacology

Cell Adhesion to Extracellular Matrix

In a study of NIH/3T3 fibroblast attachment to laminin and type IV collagen, PMA was found to enhance cell attachment in a dose-dependent manner (10^-9 to 10^-7 M). Phorbol-12,13-dibenzoate (PDB) and phorbol-12,13-diacetate were also effective, but 'to a lesser extent', while phorbol-12-myristate and phorbol-13-acetate had little or no effect [1]. While exact quantitative data for the lesser extent is not provided, the study establishes a clear potency hierarchy: PMA > PDB ≈ PDA > inactive esters.

Cell Adhesion (NIH/3T3)
Head-to-head
Effective, to a lesser extent than PMA
Moderate adhesion support for PKC pathway analysis
Qualitative ranking; quantitative limits undefined
Cell Adhesion Extracellular Matrix NIH/3T3 Fibroblasts

Membrane Fluidity Changes

Using the membrane probe 1,6-diphenyl-1,3,5-hexatriene (DPH) in rat embryo cells, active tumor promoters TPA (PMA), PDD (phorbol-12,13-didecanoate), and PDB (phorbol-12,13-dibenzoate) were all found to decrease fluorescence polarization, indicating increased membrane fluidity. In contrast, the inactive compounds phorbol and 4α-PDD failed to induce this change [1]. While the magnitude of the effect was not quantitatively differentiated among the active promoters, this assay classifies PDB as an active promoter in this biophysical readout.

Membrane Fluidity (DPH)
Class-level
Decreased polarization (active promoter)
Class-level biophysical effect; positive control for tumor-promoter screening
Magnitude not differentiated from other active esters
Membrane Biophysics Fluorescence Polarization Tumor Promotion

PDB: Recommended Applications


Differentiation and Cytokine Secretion in Prostate Cancer

PDB is optimal for studying submaximal induction of TNF-α in LNCaP cells (22% of PMA response [1]), enabling the dissection of signaling pathways that are saturated by more potent activators. This partial agonism is valuable for identifying rate-limiting steps or negative feedback loops in cytokine regulation.

SAR Studies for PKC Activation

With an ED50 of 26 nM for PKC activation and an ID50 of 8 nM for receptor binding, PDB occupies a defined intermediate position between PMA (ED50 11 nM, ID50 3 nM) and PDBu (ED50 33 nM, ID50 16 nM) [1]. This makes it an essential reference compound for mapping the contributions of specific ester side chains to PKC affinity and catalytic efficacy.

Strain-Specific Tumor Promotion Mechanisms

PDB's classification as a weak promoter in standard CD1 mice but an active promoter in susceptible strains [1] makes it a unique probe for identifying genetic modifiers of tumor promotion. It can be used to compare signaling outcomes in sensitive vs. resistant genetic backgrounds without the overwhelming potency of PMA.

Cell Adhesion with Moderate PKC Stimulation

For studies of integrin-mediated adhesion to laminin or type IV collagen, PDB provides a moderate, reproducible enhancement that is sufficient to activate PKC-dependent adhesion pathways while minimizing the severe morphological changes and potential cytotoxicity associated with prolonged PMA exposure [1].

Application
Selection Property
Validation Focus
Prostate cancer cell signaling
Partial agonist for TNF-α response
Cytokine pathway modulation under submaximal PKC activation
PKC structure-activity relationship studies
Defined intermediate potency (ED50/ID50)
Contribution of ester side chains to affinity and catalytic efficacy
Tumor-promotion model investigations
Strain-dependent tumor-promotion response
Genetic susceptibility factors in host-specific promotion
Cell-extracellular matrix adhesion
Moderate enhancement of cell attachment
PKC-dependent adhesion pathways without maximal morphological changes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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